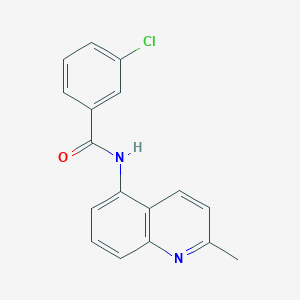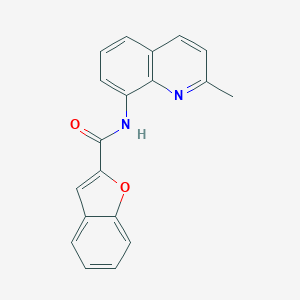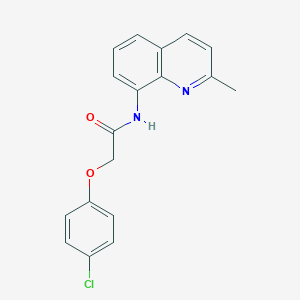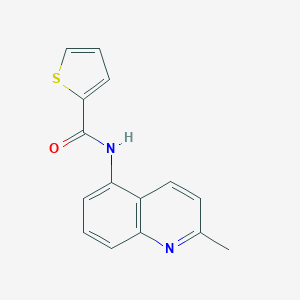![molecular formula C29H26FN3O4 B244138 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244138.png)
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (cell death) in cancer cells. It can also inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is its potency and selectivity for BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer. However, like all drugs, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has some limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects. It may also have limited efficacy in certain types of cancer or in patients with specific genetic mutations.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide and related kinase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to respond to treatment with 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have even greater efficacy and fewer side effects than current drugs.
Synthesemethoden
The synthesis of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline to form an intermediate. This intermediate is then reacted with 2-furoyl chloride to yield the final product, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity and to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in human patients with cancer.
Eigenschaften
Molekularformel |
C29H26FN3O4 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C29H26FN3O4/c1-36-25-11-5-20(6-12-25)29(35)33-17-15-32(16-18-33)24-9-7-23(8-10-24)31-28(34)27-14-13-26(37-27)21-3-2-4-22(30)19-21/h2-14,19H,15-18H2,1H3,(H,31,34) |
InChI-Schlüssel |
RJYMCLQOPJNMPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)


![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)